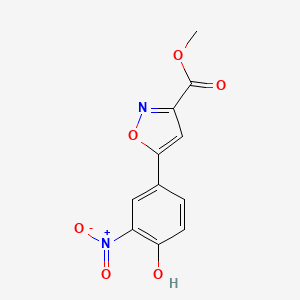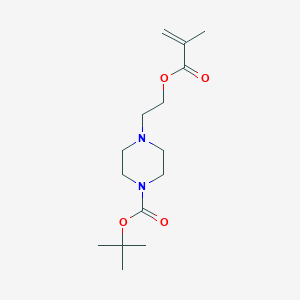
2-(4-Boc-1-piperazinyl)ethyl Methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a methacrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate typically involves the reaction of 2-(4-Boc-1-piperazinyl)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
- Dissolve 2-(4-Boc-1-piperazinyl)ethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-1-piperazinyl)ethyl Methacrylate can undergo various chemical reactions, including:
Substitution Reactions: The methacrylate ester group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group can undergo radical polymerization to form polymers.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Polymerization: The major product is a polymer with repeating units of the methacrylate monomer.
Deprotection: The major product is 2-(1-piperazinyl)ethyl Methacrylate.
Scientific Research Applications
2-(4-Boc-1-piperazinyl)ethyl Methacrylate has several scientific research applications:
Polymer Chemistry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those containing piperazine moieties.
Bioconjugation: The methacrylate group allows for the conjugation of the compound to biomolecules, enabling the development of bioconjugates for therapeutic and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2-(4-Boc-1-piperazinyl)ethyl Methacrylate depends on its application. In polymerization reactions, the methacrylate group undergoes radical polymerization to form polymers. In pharmaceuticals, the piperazine moiety can interact with biological targets, such as receptors or enzymes, to exert its effects. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Boc-1-piperazinyl)acetic acid
- 2-(4-Boc-1-piperazinyl)ethanol
- 2-(4-Boc-1-piperazinyl)ethyl acrylate
Uniqueness
2-(4-Boc-1-piperazinyl)ethyl Methacrylate is unique due to the presence of both the methacrylate ester and the Boc-protected piperazine moiety. This combination allows for versatile applications in polymer chemistry and pharmaceuticals, where both functionalities can be utilized for different purposes.
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2-methylprop-2-enoyloxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-12(2)13(18)20-11-10-16-6-8-17(9-7-16)14(19)21-15(3,4)5/h1,6-11H2,2-5H3 |
InChI Key |
SQUNNXSWIDLHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
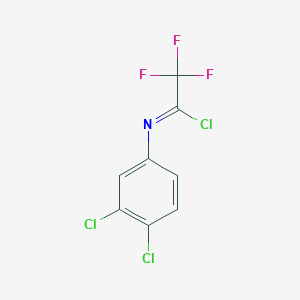
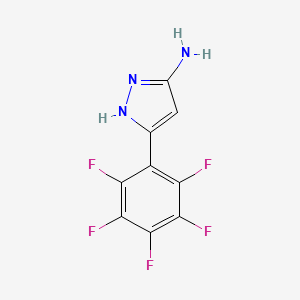

![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
![{2-[(Dimethylamino)methylidene]cyclopentylidene}propanedinitrile](/img/structure/B13698277.png)
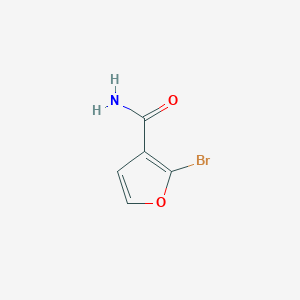

![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)


